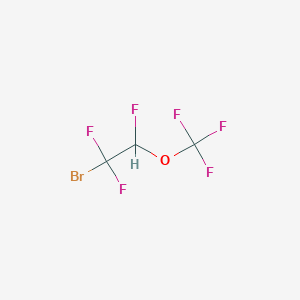

1-溴-1,1,2-三氟-2-(三氟甲氧基)乙烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

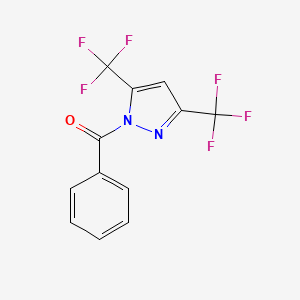

The compound 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane is a halogenated organic molecule that contains bromine and fluorine atoms attached to an ethane backbone. It is structurally related to various other brominated and fluorinated compounds that have been studied for their unique chemical and physical properties. These properties often make such compounds useful in applications like synthesis of heterocycles, flame retardants, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related bromo- and trifluoromethyl-containing compounds has been reported in the literature. For instance, 1-bromo-3-trifluoromethylbut-2-ene is synthesized from 1,1,1-trifluoroacetone, showcasing the reactivity of bromo- and trifluoromethyl groups in electrophilic reactions . Similarly, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LDA) to generate various phenyllithium intermediates, which can be further reacted to produce naphthalenes and other aromatic compounds . These studies provide insights into the synthesis strategies that could potentially be applied to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane.

Molecular Structure Analysis

The molecular structure of compounds closely related to 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane can be quite complex. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane shows a monoclinic system with specific spatial arrangements stabilized by intermolecular hydrogen bonds . Such detailed structural analyses are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of bromo- and trifluoromethyl groups in various compounds has been extensively studied. For instance, the thermal decomposition of brominated flame retardants like BTBPE involves hydrogen shifts and bond scissions leading to the formation of brominated phenols and other products . In another study, the photoexcitation of halothane, a related bromo- and chloro-trifluoroethane, leads to bond rupture and the formation of halogen atoms . These studies highlight the types of chemical reactions that 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane might undergo under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and trifluoromethyl compounds are influenced by the presence of halogen atoms. For example, the solubility properties of 1-Bromo-2-(p-nitrophenoxy)ethane were studied to achieve separation from its byproduct, demonstrating the importance of understanding such properties for practical applications . Additionally, the formation of α-bromo alcohols from trifluoroketones in strong acid systems indicates the potential reactivity of halogenated compounds in acidic environments . These findings are relevant to the analysis of 1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane's behavior in various chemical contexts.

科学研究应用

1. 核磁共振波谱

研究利用核磁共振探索了各种卤代乙烷的构象平衡和构象相互转化的速率,包括与 1-溴-1,1,2-三氟-2-(三氟甲氧基)乙烷类似的化合物

1-溴-1,1,2-三氟-2-(三氟甲氧基)乙烷的科学研究应用

1. 核磁共振波谱

研究利用核磁共振波谱探索了各种卤代乙烷的构象平衡和构象相互转化的速率,包括与 1-溴-1,1,2-三氟-2-(三氟甲氧基)乙烷类似的化合物。该技术有助于确定卤代乙烷的旋转异构体的相对基态能量及其相互转化的障碍 (Weigert, Winstead, Garrels, & Roberts,1970)。

2. 有机中间体的合成

该化合物已在涉及对硝基苯酚和二溴乙烷的反应中合成,形成 1,2-二-(对硝基苯氧基)乙烷作为副产物。了解其溶解性可以对其进行分离,这对于获得优质目标产物至关重要 (刘乔云,2004)。

3. 热解研究

2-溴乙醇的闪光真空热解导致二-α-溴乙基醚的形成,包括 1-溴-1-(1-溴乙氧基)乙烷,证明了其在化学合成过程中的潜力。此过程涉及在低温下 1-溴乙醇的二聚 (Jenneskens, Wiersum, & Ripoll,1988)。

4. 大气压化学电离质谱

使用 APCI-MS 研究了在常压下空气等离子体中与 1-溴-1,1,2-三氟-2-(三氟甲氧基)乙烷结构相似的异氟醚的离子化学。这项研究对于了解此类化合物的电离和碎片化模式非常重要 (Marotta, Bosa, Scorrano, & Paradisi,2005)。

安全和危害

属性

IUPAC Name |

1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF6O/c4-2(6,7)1(5)11-3(8,9)10/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLXAVKTUMSCKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(OC(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382622 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

CAS RN |

2356-55-0 |

Source

|

| Record name | 1-bromo-1,1,2-trifluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。